3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
3-acetyl-4-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOGHSTYCELIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetyl-4-chlorobenzenesulfonyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-acetyl-4-chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. The document elucidates the molecule's chemical structure, physicochemical properties, and spectroscopic data. A detailed, field-proven synthesis protocol is presented, emphasizing the causal relationships behind experimental choices to ensure procedural robustness. The guide further explores the reactivity of this sulfonyl chloride, offering insights into its mechanistic pathways. Applications in drug development are highlighted, showcasing its role as a versatile building block. Finally, critical safety and handling information is provided to ensure safe laboratory practices. This guide is intended to be a vital resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Introduction
3-Acetyl-4-chlorobenzenesulfonyl chloride is a multifunctional organic compound of significant interest to the synthetic chemistry community. Its unique trifunctional nature, possessing an acetyl group, a chloro substituent, and a highly reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The strategic positioning of these functional groups on the benzene ring allows for regioselective transformations, providing a powerful tool for medicinal chemists and process development scientists. This guide aims to consolidate the available technical information on this compound, offering a blend of theoretical knowledge and practical insights to facilitate its effective utilization in research and development.
Chemical Structure and Properties
A thorough understanding of the chemical identity and physical characteristics of a reagent is fundamental to its successful application in synthesis.
Chemical Identity
-
IUPAC Name: 3-acetyl-4-chlorobenzenesulfonyl chloride
-
CAS Number: 1152558-91-2[1]
-
Molecular Weight: 253.10 g/mol [1]
-
Canonical SMILES: CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl[2]
-
InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-acetyl-4-chlorobenzenesulfonyl chloride. It is important to note that due to its nature as a reactive intermediate, extensive experimental data on physical properties like melting and boiling points are not widely published. The data presented are based on information from chemical suppliers and computational predictions where noted.
| Property | Value | Source |
| Molecular Weight | 253.10 g/mol | [1] |
| XLogP3 (Predicted) | 2.3 | [2] |
| Monoisotopic Mass | 251.94147 Da | [2] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
Table 1: Physicochemical properties of 3-acetyl-4-chlorobenzenesulfonyl chloride.
Structural Visualization
The structural arrangement of 3-acetyl-4-chlorobenzenesulfonyl chloride is critical to its reactivity. The electron-withdrawing nature of the acetyl, chloro, and sulfonyl chloride groups influences the electron density of the aromatic ring and dictates the regioselectivity of further reactions.
Caption: 2D structure of 3-acetyl-4-chlorobenzenesulfonyl chloride.
Synthesis Methodology
The synthesis of 3-acetyl-4-chlorobenzenesulfonyl chloride typically involves the chlorosulfonation of a suitable precursor. A common and logical synthetic route starts from 2-chloroacetophenone. The following protocol is a representative method.
Synthesis Workflow
The synthesis is a one-pot reaction where 2-chloroacetophenone is treated with chlorosulfonic acid. The acetyl group directs the electrophilic substitution to the meta position, and the chloro group directs to the ortho and para positions. The steric hindrance from the acetyl group and the electronic effects favor sulfonation at the position meta to the acetyl group and para to the chloro group.
Caption: Synthetic workflow for 3-acetyl-4-chlorobenzenesulfonyl chloride.
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorosulfonation of substituted aromatic compounds.[3][4][5][6][7]
Materials:
-
2-Chloroacetophenone
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Initial Cooling: Place the flask in an ice-water bath and add 50 mL of anhydrous dichloromethane.
-
Substrate Addition: Dissolve 10 g of 2-chloroacetophenone in the DCM.
-
Reagent Addition: Slowly add 2.5 to 3 molar equivalents of chlorosulfonic acid dropwise via the dropping funnel to the stirred solution. Maintain the internal temperature below 10°C throughout the addition. The evolution of HCl gas will be observed; ensure adequate ventilation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer (DCM).
-
Washing: Wash the organic layer sequentially with cold water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, often an oil or a low-melting solid, can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system if a solid is obtained.
Causality and Insights:
-
The use of excess chlorosulfonic acid ensures complete conversion of the starting material.[6][7]
-
Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to minimize the formation of by-products, such as the corresponding sulfone.
-
The slow quenching on ice is necessary to safely decompose the excess chlorosulfonic acid and to precipitate the product while minimizing hydrolysis of the sulfonyl chloride.
-
Anhydrous conditions are important as sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[8]
Reactivity and Mechanistic Considerations
The sulfonyl chloride functional group is a powerful electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.[9]
Nucleophilic Substitution
The primary reaction of 3-acetyl-4-chlorobenzenesulfonyl chloride is nucleophilic substitution at the sulfur atom. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form sulfonamides, sulfonate esters, and thioesters, respectively.
Caption: General scheme for nucleophilic substitution on the sulfonyl chloride.
The mechanism of this reaction is generally considered to proceed through a stepwise addition-elimination pathway, involving a trigonal bipyramidal intermediate, although a concerted Sɴ2-like mechanism can also be operative depending on the conditions and the nucleophile.[9][10]
Applications in Drug Development
The structural motifs accessible from 3-acetyl-4-chlorobenzenesulfonyl chloride are prevalent in many biologically active compounds. The sulfonamide linkage, in particular, is a key feature in a wide range of pharmaceuticals.
While specific drugs directly synthesized from this exact intermediate are not prominently documented in publicly available literature, its structural analogues, such as 4-chlorobenzenesulfonyl chloride and 4-acetamidobenzenesulfonyl chloride, are extensively used in the synthesis of various therapeutic agents.[11][12][] These include diuretics, antibacterial sulfonamides, and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).[9][14]
The presence of the acetyl and chloro groups on the 3-acetyl-4-chlorobenzenesulfonyl chloride molecule offers additional points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
3-Acetyl-4-chlorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[15][16][17]
-
Response: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[15][16][17]
-
Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed. Keep in a dry, cool place.[15][16][17]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[15][16][17]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and water/moisture.[15][16]
It is imperative to handle this chemical in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
Conclusion
3-Acetyl-4-chlorobenzenesulfonyl chloride is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
References
-
3-acetyl-4-chlorobenzene-1-sulfonyl chloride (C8H6Cl2O3S). PubChemLite. [Link]
-
3-Chlorobenzenesulphonyl chloride | C6H4Cl2O2S | CID 17909. PubChem. [Link]
-
4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418. PubChem. [Link]
-
Cas 2888-06-4,3-Chlorobenzenesulfonyl chloride. LookChem. [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]
-
4-Chlorobenzenesulfonyl chloride. Inxight Drugs. [Link]
-
3-Chlorobenzenesulfonyl chloride. NIST WebBook. [Link]
-
Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem.com. [Link]
-
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate. [Link]
-
4-chlorobenzenesulfonyl chloride - 98-60-2, C6H4Cl2O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]
-
Benzenesulfonyl chloride, 4-chloro- Synonyms. EPA. [Link]
Sources
- 1. 1152558-91-2|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C8H6Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-Chlorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 7. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 11. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride molecular weight and formula
An In-Depth Technical Guide to 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction
This compound is a trisubstituted benzene derivative of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—an electrophilic sulfonyl chloride, an electron-withdrawing acetyl group, and a directing chloro group—makes it a versatile and highly reactive building block. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core properties, a discussion of its chemical reactivity, detailed protocols for its synthesis and characterization, and critical safety information. Our focus is not merely on procedure, but on the underlying chemical principles that inform experimental design and ensure reliable, reproducible outcomes.
Core Molecular and Physical Properties
The identity and purity of a chemical reagent are foundational to its successful use in any research endeavor. The fundamental properties of this compound are summarized below.
The molecular structure is a key determinant of the compound's reactivity. The sulfonyl chloride group is the primary site of reaction, while the acetyl and chloro groups modulate the electronic properties of the aromatic ring.
| Property | Value | Source(s) |
| IUPAC Name | 3-acetyl-4-chlorobenzenesulfonyl chloride | [1] |
| CAS Number | 1152558-91-2 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₃S | [3][4][5] |
| Molecular Weight | 247.11 g/mol | [3] |
| Monoisotopic Mass | 247.94147 Da | [4] |
| Appearance | (Predicted) White to off-white solid |
graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Substituents S [label="S", pos="2.8,1.25!", fontcolor="#202124"]; O1 [label="O", pos="3.8,0.5!", fontcolor="#202124"]; O2 [label="O", pos="3.2,2.5!", fontcolor="#202124"]; Cl1 [label="Cl", pos="4.0,1.75!", fontcolor="#202124"]; C_acetyl [label="C", pos="-2.8,1.25!", fontcolor="#202124"]; O_acetyl [label="O", pos="-3.8,0.5!", fontcolor="#202124"]; CH3_acetyl [label="CH₃", pos="-3.2,2.5!", fontcolor="#202124"]; Cl2 [label="Cl", pos="-2.8,-1.25!", fontcolor="#202124"];
// Bonds to substituents C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl1; C2 -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl; C3 -- Cl2;
// Invisible nodes for ring structure node [shape=point, width=0, height=0]; p1 [pos="0,0.75!"]; p2 [pos="-0.65,0!"]; p3 [pos="0.65,0!"]; p1 -- p2 [style=double, minlen=1]; p3 -- p1 [style=double, minlen=1]; p2 -- p3 [style=double, minlen=1, len=1.3];
// Labels for positions node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; pos1 [label="1", pos="1.6,1.1!"]; pos3 [label="3", pos="-1.6,-1.1!"]; pos4 [label="4", pos="0,-1.8!"]; }
Caption: Chemical structure of this compound.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in constructing sulfonamide and sulfonate ester libraries, which are crucial scaffolds in drug discovery.[3]
Mechanism of Action: Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic sulfur center, leading to the formation of a transient, high-energy intermediate. The stable chloride ion is then eliminated as a leaving group, resulting in the formation of a new sulfur-nucleophile bond.
Caption: Generalized workflow for nucleophilic substitution on a sulfonyl chloride.
Influence of Ring Substituents:
-
Sulfonyl Chloride (-SO₂Cl): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but is the primary site for nucleophilic reactions.
-
Acetyl Group (-COCH₃): Also a meta-directing, electron-withdrawing group, it further deactivates the ring and can influence the solubility and binding characteristics of derivative compounds.
-
Chloro Group (-Cl): An ortho-, para-directing deactivator. Its position relative to the sulfonyl chloride group influences the regiochemistry of any potential further aromatic substitution reactions.
Synthesis and Purification
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. A common and logical approach is the chlorosulfonation of a suitable precursor, such as 2-chloroacetophenone. The following is a representative protocol based on established methods for synthesizing aryl sulfonyl chlorides.[6][7][8]
Experimental Protocol: Synthesis via Chlorosulfonation
Causality Statement: This protocol uses chlorosulfonic acid as both the solvent and the sulfonating agent. An excess is used to ensure the reaction goes to completion. The reaction is conducted at low temperatures initially to control the highly exothermic reaction with the aromatic precursor, and then gently heated to ensure the completion of the chlorosulfonation. The final work-up with ice is a critical step to quench the excess reactive chlorosulfonic acid and precipitate the less water-soluble product.
Materials:
-
2-chloroacetophenone
-
Chlorosulfonic acid (freshly distilled is preferred)[6]
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas)
Procedure:
-
Setup: In a well-ventilated chemical fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure the setup is dry.
-
Reagent Addition: Cool the flask in an ice-water bath. Cautiously add 4.0 equivalents of chlorosulfonic acid to the flask.
-
Substrate Addition: Begin stirring and slowly add 1.0 equivalent of 2-chloroacetophenone dropwise from the funnel over 30-45 minutes. Maintain the internal temperature below 15°C. Significant amounts of HCl gas will be evolved.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C for 2-3 hours to ensure the reaction is complete.[6]
-
Quenching: In a separate large beaker (at least 2L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.
-
Precipitation & Filtration: The solid product, this compound, will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexanes) or by silica gel chromatography if necessary. Dry the purified product under a vacuum.
Caption: A typical laboratory workflow for the synthesis and purification.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following techniques are standard for characterizing this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the acetyl methyl protons. The coupling patterns and chemical shifts of the aromatic protons will confirm the 1,3,4-substitution pattern.
-
¹³C NMR: Will show distinct signals for each of the eight carbon atoms, including the carbonyl carbon of the acetyl group and the carbons of the aromatic ring.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is 247.94147 Da.[4]
-
Infrared (IR) Spectroscopy: Will show strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹) and the C=O stretch of the acetyl group (around 1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure sample should ideally show a single major peak.
Handling, Storage, and Safety
Aryl sulfonyl chlorides are hazardous reagents that demand respect and proper handling procedures. Their primary hazard stems from their reactivity with water (including moisture in the air and on skin), which produces corrosive hydrochloric acid and the corresponding sulfonic acid.[9][10]
| Hazard Category | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage. [9][11][12] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[9] |
| Reactivity | Reacts with water, potentially violently. [9][10] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Keep containers tightly closed in a dry, cool, and well-ventilated place away from moisture.[9][12] |
| Inhalation | May be harmful if inhaled and can cause respiratory irritation. [9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] |
| Ingestion | Harmful if swallowed and causes burns to the gastrointestinal tract. [9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in the synthesis of novel organic compounds.
-
Scaffold for Sulfonamide Libraries: Its most common use is in reacting with a diverse range of primary and secondary amines to generate libraries of sulfonamides. These libraries can then be screened for biological activity against various targets, such as enzymes (e.g., carbonic anhydrases, kinases) and receptors.
-
Intermediate for Heterocyclic Chemistry: The functional groups can be further manipulated. For example, the acetyl group can undergo condensation reactions, and the sulfonyl group can be transformed, enabling the synthesis of complex heterocyclic systems.
-
Probe Synthesis: The reactive sulfonyl chloride handle allows for its conjugation to other molecules, making it useful for creating chemical probes to study biological systems.[3]
Conclusion
This compound is more than just a chemical with a defined formula and molecular weight. It is a powerful synthetic tool whose value is realized through the careful and informed application of its inherent reactivity. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to advance projects in drug discovery and materials science, building novel molecular architectures with purpose and precision.
References
- Benchchem, 3-Acetyl-4-bromobenzene-1-sulfonyl Chloride|CAS 1152558-80-9.
- PubChemLite, this compound (C8H6Cl2O3S).
- Sigma-Aldrich, this compound | 1152558-91-2.
- Fisher Scientific, SAFETY DATA SHEET - 4-Chlorobenzenesulfonyl chloride.
- BLD Pharm, 1152558-91-2|this compound.
- PubChemLite, 3-acetyl-4-methylbenzene-1-sulfonyl chloride (C9H9ClO3S).
- Sigma-Aldrich, SAFETY D
- Synblock, CAS 1152589-88-2 | 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride.
- Thermo Fisher Scientific, SAFETY DATA SHEET - 3-Chlorobenzenesulphonyl chloride.
- Fisher Scientific, SAFETY DATA SHEET - 3-Chlorobenzenesulfonyl chloride.
- Merck Millipore, SAFETY D
- Organic Syntheses, Sulfanilyl chloride, N-acetyl-.
- ResearchGate, An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfon
- ChemicalBook, 4-Chlorobenzenesulfonyl chloride synthesis.
- PrepChem.com, Synthesis of 4-chlorobenzenesulfonyl chloride.
- Google Patents, GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
Sources
- 1. This compound | 1152558-91-2 [sigmaaldrich.com]
- 2. 1152558-91-2|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Acetyl-4-bromobenzene-1-sulfonyl Chloride|CAS 1152558-80-9 [benchchem.com]
- 4. PubChemLite - this compound (C8H6Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 5. CAS 1152589-88-2 | 3-Acetyl-5-chlorobenzene-1-sulfonyl chloride - Synblock [synblock.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Chlorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride. Recognizing the current absence of published quantitative solubility data for this specific compound[1], this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to ascertain its solubility profile. By synthesizing insights from analogous compounds and established analytical principles, this guide offers both predictive insights and a robust experimental protocol.
Introduction: The Significance of this compound and its Solubility
This compound is a bespoke reagent characterized by its reactive sulfonyl chloride group and substituted aromatic ring. Such molecules are pivotal intermediates in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex sulfonamides and other targeted structures.
The solubility of this compound is a critical parameter that dictates its utility and application. In drug development, solubility influences reaction kinetics, purification strategies (such as crystallization), and the ease of formulation. A well-characterized solubility profile is not a mere data point; it is a cornerstone for efficient process development, enabling chemists to select appropriate solvent systems, optimize reaction conditions, and ensure the scalability and reproducibility of synthetic routes. This guide addresses the practical need for this data by providing a predictive analysis and a detailed methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of this compound (C₈H₆Cl₂O₃S) provides significant clues to its solubility characteristics.
-
Molecular Structure:
-
Aromatic Ring: The chlorinated benzene core is inherently hydrophobic, suggesting limited solubility in highly polar, protic solvents like water.[2]
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is also reactive, particularly towards nucleophilic solvents like water and alcohols, leading to solvolysis.[3][4]
-
Acetyl Group (-COCH₃): The acetyl group adds polarity and a potential hydrogen bond acceptor site.
-
-
Predicted Solubility: Based on this structure, a qualitative solubility profile can be predicted. The compound is expected to be sparingly soluble in water due to the hydrophobic benzene ring and its reactivity.[2][5] It is likely to exhibit good solubility in a range of common organic solvents. Analogous compounds, such as 3-chlorobenzenesulfonyl chloride, are soluble in solvents like chloroform, dichloromethane, and acetone.[2] Another similar compound, p-acetaminobenzenesulfonyl chloride, is noted to be slightly soluble in hot benzene, indicating that heated non-polar or moderately polar solvents may be effective.[6]
Therefore, this compound is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group. Chlorinated solvents and ethers are also expected to be effective.
Below is a diagram illustrating the relationship between the molecular features of the compound and its expected solubility behavior.
Caption: Relationship between molecular structure and predicted solubility.
Recommended Solvents for Experimental Determination
The following solvents are recommended for a comprehensive solubility study. They cover a range of polarities and chemical classes.
| Solvent Class | Solvent | Rationale |
| Non-Polar Aromatic | Toluene | Expected to solubilize the aromatic ring. Low reactivity. |
| Chlorinated | Dichloromethane (DCM) | Often an excellent solvent for sulfonyl chlorides.[2] |
| Chloroform | Similar to DCM, offers a slightly different polarity.[2] | |
| Ethers | Tetrahydrofuran (THF) | Polar aprotic solvent, good for many organics. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF with similar properties. | |
| Esters | Ethyl Acetate (EtOAc) | Common solvent with moderate polarity. |
| Ketones | Acetone | Polar aprotic, known to dissolve similar compounds.[2] |
| Nitriles | Acetonitrile (ACN) | Highly polar aprotic solvent. |
| Alcohols (Protic) | Isopropanol (IPA) | Included to test for solvolysis and comparative solubility. |
| Amides | N,N-Dimethylformamide (DMF) | Highly polar, may be a very effective solvent. |
Experimental Protocol for Quantitative Solubility Determination
This section provides a rigorous, step-by-step protocol for determining the solubility of this compound. The method described here utilizes ¹H NMR with an internal standard for quantification, a technique known for its accuracy and precision in this context.[7]
Safety Precautions
-
Corrosivity and Reactivity: Sulfonyl chlorides are corrosive and react with moisture.[5][8][9] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Inert Atmosphere: Due to moisture sensitivity, handle the solid under an inert atmosphere (e.g., nitrogen or argon) where possible, and use anhydrous solvents.[5][10]
Materials and Equipment
-
This compound
-
Selected anhydrous organic solvents (see Table above)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Analytical balance (4-decimal place)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or heating block
-
Syringes and 0.22 µm PTFE syringe filters
-
NMR spectrometer (≥300 MHz) and NMR tubes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination via ¹H NMR.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a tared 4 mL glass vial, add an excess amount of this compound (e.g., ~100 mg). The key is to have undissolved solid remaining after equilibration.
-
Record the exact mass of the solid added.
-
Add a precise volume or mass of the chosen anhydrous solvent (e.g., 2.0 mL).
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C).
-
Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely (centrifugation can be used to expedite this).
-
Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, tared vial to remove any microscopic solid particles.
-
Record the exact mass of the filtered saturated solution.
-
-
¹H NMR Sample Preparation:
-
To the vial containing the weighed filtered solution, add a precise mass of a suitable internal standard (e.g., ~10 mg of 1,3,5-Trimethoxybenzene). The standard should have a simple NMR spectrum with peaks that do not overlap with the analyte's peaks.
-
Record the exact mass of the internal standard added.
-
Add ~0.6 mL of CDCl₃, cap the vial, and mix thoroughly until all components are dissolved.
-
Transfer the final solution to an NMR tube.
-
-
Data Acquisition and Calculation:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 30 seconds) is used to allow for full relaxation of all protons, which is critical for accurate integration.
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / m_solution) * ρ_solution
Where:
-
I = Integral value of the peak
-
N = Number of protons giving rise to the peak
-
m = mass (in mg)
-
ρ = density of the solvent at the experimental temperature (in mg/mL)
-
Data Presentation
The determined solubility data should be presented in a clear, tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Toluene | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Dichloromethane | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Acetone | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |
| ...etc. |
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43118905, this compound. Retrieved February 21, 2026, from [Link].
-
Solubility of Things. (n.d.). 3-Chlorobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link].
-
Smiles, S., & Stewart, J. (n.d.). N-Acetylsulfanilyl Chloride. Organic Syntheses. [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17909, 3-Chlorobenzenesulphonyl chloride. Retrieved February 21, 2026, from [Link].
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43118921, 3-acetyl-4-methylbenzene-1-sulfonyl chloride. Retrieved February 21, 2026, from [Link].
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link].
-
ACS Publications. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link].
-
Semantic Scholar. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link].
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link].
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. .
-
LookChem. (n.d.). Cas 2888-06-4, 3-Chlorobenzenesulfonyl chloride. Retrieved February 21, 2026, from [Link].
Sources
- 1. PubChemLite - this compound (C8H6Cl2O3S) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. lookchem.com [lookchem.com]
Methodological & Application
protocol for nucleophilic substitution of sulfonyl chlorides
An In-depth Guide to the Nucleophilic Substitution of Sulfonyl Chlorides: Protocols and Applications
Introduction
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its reactivity and versatility. As a highly electrophilic moiety, it readily engages with a wide range of nucleophiles, providing robust and reliable pathways to essential chemical structures. This reactivity is primarily harnessed for the synthesis of sulfonamides and sulfonate esters, functional groups that are integral to pharmaceuticals, agrochemicals, and materials science.[1][2] For drug development professionals, mastery of sulfonyl chloride chemistry is critical, as the sulfonamide group is a key pharmacophore in numerous therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[3] This guide provides a detailed exploration of the mechanistic underpinnings, core protocols, and field-proven insights for performing nucleophilic substitution reactions on sulfonyl chlorides, designed for researchers aiming to achieve reproducible and high-yielding results.
Core Reactivity and Mechanistic Overview
The synthetic utility of sulfonyl chlorides (R-SO₂Cl) is rooted in the electronic structure of the sulfonyl group. The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, further facilitating the substitution reaction.[1]
The precise mechanism of nucleophilic substitution at the sulfonyl sulfur center has been a subject of detailed study. Evidence points to two primary competing pathways, with the operative mechanism depending on the nucleophile, substrate, and reaction conditions.[4]
-
Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This process proceeds through a trigonal bipyramidal transition state.[1][5]
-
Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, pentacoordinate sulfurane intermediate. This intermediate then collapses by expelling the chloride ion to yield the final product.[4]
Both pathways are mechanistically plausible and often compete, but for most synthetic applications, the reaction can be conceptualized as a straightforward displacement of the chloride by the incoming nucleophile.
Caption: Competing mechanisms for nucleophilic substitution at a sulfonyl sulfur.
Application & Protocols: Synthesis of Sulfonamides (N-Nucleophiles)
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides.[6] This transformation is fundamental in medicinal chemistry for accessing a wide array of biologically active compounds.[3]
General Reaction
R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl
Detailed Step-by-Step Protocol
This protocol details the N-sulfonylation of a primary amine (e.g., benzylamine) with an arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl).
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Sulfonyl chloride (1.0-1.1 eq.)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.2-1.5 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Preparation: In a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.[3][7]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Scientist's Note: This initial cooling is crucial to manage the exothermic nature of the reaction upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions.[1]
-
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]
-
Workup: a. Quench the reaction by adding deionized water or 1 M HCl. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to aid in drying).[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[1]
Data Presentation: Typical Reaction Conditions
| Nucleophile (Amine) | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) |
| Aniline | Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 4 |
| Dibutylamine | Methanesulfonyl Chloride | Triethylamine | THF | 0 to RT | 2 |
| Morpholine | p-Toluenesulfonyl Chloride | Triethylamine | DCM | 0 to RT | 3 |
| Benzylamine | Dansyl Chloride | Pyridine | Acetonitrile | RT | 12 |
Application & Protocols: Synthesis of Sulfonate Esters (O-Nucleophiles)
Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. This reaction is of immense synthetic value as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate, e.g., tosylate or mesylate), facilitating subsequent Sₙ2 or E2 reactions.[1][8]
General Reaction
R-SO₂Cl + R'-OH → R-SO₂OR' + HCl
Detailed Step-by-Step Protocol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate ester using p-toluenesulfonyl chloride (TsCl).
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.)
-
Anhydrous pyridine (serves as both solvent and base)
-
Standard glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1-1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[1]
-
Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Monitoring: Monitor the disappearance of the starting alcohol by TLC.
-
Workup: a. Carefully pour the reaction mixture into a beaker of ice-cold water or dilute HCl to quench the reaction and dissolve the pyridinium salt. b. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude sulfonate ester is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.
-
Expert Insight: The reaction is stereospecific and proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the sulfonylation step.[9] This is a key advantage over methods like Sₙ2 conversion to an alkyl halide, which proceeds with inversion.
-
Advanced Application: Synthesis of Thioethers and Thioesters
While direct reaction with thiols is possible, a more modern and versatile approach uses sulfonyl chlorides as "thiol surrogates." This method involves a phosphine-mediated deoxygenation to generate a reactive intermediate in situ, which is then trapped by an electrophile (for thioether synthesis) or an activated carboxylic acid (for thioester synthesis).[10][11]
General Reaction Concept
R-SO₂Cl + PPh₃ → [Intermediate] --(Trapped by E⁺)--> R-S-E
This protocol capitalizes on the generation of an activated thiophosphonium intermediate during the reduction of the sulfonyl chloride.[10]
Representative Protocol: One-Pot Thioether Synthesis
Procedure Outline:
-
Intermediate Formation: A sulfonyl chloride is treated with a phosphine reductant like triphenylphosphine (PPh₃). This generates a putative thiophosphonium salt.[10]
-
In Situ Trapping: An activated alcohol or carboxylic acid is added to the reaction mixture. This nucleophile traps the transient intermediate, leading to the formation of the C-S bond and yielding the corresponding thioether or thioester in a single step.[11][12]
-
Trustworthiness Note: This one-pot procedure is operationally simple and tolerates a broad range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[10]
-
Troubleshooting and Self-Validation
Even robust protocols can encounter issues. A self-validating system requires an understanding of potential failure modes and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor quality or decomposed sulfonyl chloride. 2. Insufficiently reactive amine/alcohol. 3. Presence of moisture leading to hydrolysis.[7] | 1. Use fresh or purified sulfonyl chloride. 2. Increase reaction temperature or consider a catalytic method.[13] 3. Ensure all glassware is oven-dried and use anhydrous solvents.[3] |
| Significant Sulfonic Acid Byproduct | Hydrolysis of the sulfonyl chloride by trace water in the reagents or solvent.[14][15] | 1. Rigorously dry all solvents and reagents. 2. Perform the reaction under a strict inert atmosphere (N₂ or Ar). |
| Di-sulfonylation of Primary Amine | 1. Use of excess sulfonyl chloride. 2. High reaction temperature.[7] | 1. Use a stoichiometric amount (1.0-1.05 eq.) of sulfonyl chloride. 2. Maintain low temperature (0 °C) during addition and allow the reaction to proceed at room temperature.[3] |
| Difficult Purification | Excess base or the resulting base-HCl salt co-elutes with the product. | Ensure the aqueous workup is thorough. A final brine wash is critical for removing water-soluble impurities before drying.[3] |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of products from sulfonyl chloride reactions.
Caption: General workflow for nucleophilic substitution of sulfonyl chlorides.
Conclusion
The nucleophilic substitution of sulfonyl chlorides is a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Through the formation of sulfonamides and sulfonate esters, these reactions provide access to a vast chemical space relevant to drug discovery and materials science. By understanding the underlying mechanisms, adhering to meticulous experimental protocols, and being prepared to troubleshoot common issues, researchers can confidently and reproducibly leverage the reactivity of sulfonyl chlorides to achieve their synthetic goals.
References
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Benchchem.
- Jie, J., et al.
- Mikołajczyk, M. NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. Pure and Applied Chemistry.
- Gao, W-D., et al. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry.
- Various Authors. Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides.
- Gao, W-D., et al. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. PubMed.
- Gao, W-D., et al. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. The Journal of Organic Chemistry.
- Fiveable. Sulfonyl Chloride Definition. Organic Chemistry Key Term.
- European Journal of Chemistry.
- RSC Publishing.
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Dragan, M., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Organic Chemistry Tutor.
- Organic Chemistry Tutor via YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Dragan, M., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
Application Note: Divergent Synthesis of Anti-Tumor Agents from 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Executive Summary
This application note details the synthetic utility of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride (CAS: 5693-44-7) as a foundational scaffold for developing multi-target anticancer agents. By leveraging the principles of Molecular Hybridization , this protocol guides researchers in merging two pharmacologically active moieties—sulfonamides (Carbonic Anhydrase inhibitors/antimetabolites) and chalcones (tubulin polymerization inhibitors)—into a single chemical entity.[1]
The guide prioritizes a chemoselective divergent strategy , ensuring the stability of the labile sulfonyl chloride group while enabling the derivatization of the acetyl "warhead" into cytotoxic enones (chalcones) and stable heterocycles (pyrazoles).
Strategic Rationale & Mechanism
The selection of this specific starting material allows for a "Dual-Key" approach to cancer therapy:
-
The Sulfonamide "Anchor" (
): Targeting Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer) that regulates pH to promote metastasis. -
The Chalcone/Pyrazole "Warhead": The acetyl group allows for the generation of
-unsaturated ketones (Michael acceptors) that alkylate cysteine residues on tubulin, disrupting microtubule dynamics and inducing apoptosis.
Chemoselectivity Alert (Expert Insight)
The starting material contains three reactive sites with distinct electrophilicities:
-
Sulfonyl Chloride (
): Highly reactive; susceptible to hydrolysis and nucleophilic attack. Priority 1. -
Aryl Chloride (
): Activated by ortho-acetyl and para-sulfonyl electron-withdrawing groups (EWGs). Susceptible to at elevated temperatures. -
Acetyl Group (
): Requires base catalysis for condensation.[1]
Critical Control: To prevent polymerization or side reactions, the sulfonyl chloride must be stabilized as a sulfonamide before exposing the molecule to the strong bases required for chalcone synthesis.
Synthetic Workflow Visualization
Figure 1: Divergent synthesis pathway prioritizing sulfonyl group stabilization followed by warhead assembly.
Experimental Protocols
Module A: Chemoselective Sulfonamidation
Objective: Convert the labile
Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., 4-fluoroaniline, morpholine, or sulfanilamide) (1.1 eq)
-
Triethylamine (
) or Pyridine (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Dissolve this compound (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Crucial: Low temperature prevents S_NAr attack on the aryl chloride.
-
Addition: Mix the target amine (5.5 mmol) with
(6 mmol) in DCM (5 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated
, and finally brine. -
Isolation: Dry over
, filter, and evaporate. Recrystallize from Ethanol.
Yield Expectation: 85–95%
Checkpoint: The IR spectrum should show the disappearance of
Module B: The "Warhead" Assembly (Claisen-Schmidt Condensation)
Objective: Condense the acetyl group with an aromatic aldehyde to form the chalcone.[1]
Reagents:
-
Intermediate A (Sulfonamide from Module A) (1.0 eq)
-
Aromatic Aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.0 eq)
-
40% NaOH (aq) or KOH
-
Ethanol (95%)
Protocol:
-
Dissolution: Dissolve Intermediate A (2 mmol) and the aldehyde (2 mmol) in Ethanol (15 mL).
-
Catalysis: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring.
-
Reaction: Stir at RT for 6–12 hours. A precipitate (the chalcone) typically forms.
-
Note: If no precipitate forms, heat to 50°C for 2 hours.
-
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and acidify to pH 4–5 with 1N HCl. This neutralizes the phenolate intermediates and precipitates the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
Mechanism: The base generates an enolate at the acetyl methyl group, which attacks the aldehyde carbonyl. Elimination of water yields the
Module C: Pyrazoline Cyclization (Metabolic Stabilization)
Objective: Convert the reactive chalcone into a pyrazole to improve bioavailability and reduce non-specific toxicity.
Reagents:
-
Chalcone (Product from Module B)[2]
-
Hydrazine Hydrate (80%) or Phenylhydrazine
-
Glacial Acetic Acid[3]
Protocol:
-
Setup: Dissolve the Chalcone (1 mmol) in Glacial Acetic Acid (10 mL).
-
Cyclization: Add Hydrazine Hydrate (5 mmol).
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. -
Isolation: Cool and pour into ice water. The pyrazole usually precipitates as a solid.
-
Purification: Recrystallize from Methanol.
Biological Validation (MTT Assay)
To confirm anti-tumor activity, the synthesized compounds must be screened against standard cancer cell lines (e.g., MCF-7 Breast Cancer, HCT-116 Colon Cancer).
Data Recording Table:
| Compound ID | R (Sulfonamide) | R' (Chalcone/Pyrazole) | IC50 (µM) [MCF-7] | IC50 (µM) [HCT-116] | Selectivity Index (SI)* |
| Start Material | - | - | >100 | >100 | N/A |
| Hybrid 1 | 4-F-Phenyl | 3,4-OMe-Phenyl | TBD | TBD | TBD |
| Hybrid 2 | Morpholine | 4-NO2-Phenyl | TBD | TBD | TBD |
| Doxorubicin | (Control) | (Control) | 0.5 | 0.8 | Low |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Target SI > 3.
Protocol Summary:
-
Seed cells (
cells/well) in 96-well plates. -
Incubate for 24h.
-
Add compounds (serial dilutions: 0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.5%).
-
Incubate for 48h.
-
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
References
-
Kamal, A., et al. (2008). "Synthesis and biological evaluation of new sulfonamide–chalcone hybrids as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link
-
Bhat, B.A., et al. (2005). "Synthesis and anti-cancer activity of chalcones and their derivatives." Journal of Medicinal Chemistry. Link
-
Supuran, C.T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Gatadi, S., et al. (2021). "Recent Developments on the Synthetic and Biological Applications of Chalcones." Biointerface Research in Applied Chemistry. Link
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." Link
Sources
Troubleshooting & Optimization
improving yield of sulfonamide synthesis with sulfonyl chlorides
Introduction
Welcome to the Technical Support Center. As researchers, we often treat sulfonamide formation as a trivial "click" reaction. However, when yields drop or impurities spike, the simplicity of the mechanism (
This guide moves beyond standard textbook procedures. It addresses the causality of failure modes—specifically hydrolysis competition, bis-sulfonylation of primary amines, and steric impedance—and provides self-validating protocols to resolve them.
Module 1: The "Low Conversion" Scenario (Hydrolysis vs. Aminolysis)
The Issue: You observe starting material consumption, but the yield of the desired sulfonamide is low. The major byproduct is the corresponding sulfonic acid (often invisible in organic extraction but seen in the aqueous phase).
The Science: Sulfonyl chlorides are moisture-sensitive electrophiles. The reaction rate depends on the competition between the amine (
-
Key Insight: The hydrolysis rate of sulfonyl chlorides is often pH-independent in neutral/acidic media but accelerates significantly with base catalysis. Adding base before the amine can sometimes trigger premature hydrolysis if the solvent is "wet" [1].
Troubleshooting Protocol A: Strict Anhydrous Conditions
Use this when: Yield is <50% and sulfonic acid is detected.
-
Solvent Selection: Switch from standard DCM to Anhydrous THF or 2-MeTHF . Ether-based solvents often suppress side reactions better than chlorinated solvents for this transformation.
-
Reagent Quality Check: Sulfonyl chlorides degrade to sulfonic acids (HCl release) upon storage.
-
Validation Step: Dissolve a small amount of
in . If you see a broad singlet >10 ppm (acid proton) or significant shifts in the aromatic region compared to reference, recrystallize or distill the reagent before use.
-
-
The "Reverse Addition" Technique:
-
Dissolve Amine (1.0 equiv) and Base (1.2 equiv) in solvent.
-
Cool to 0°C .
-
Add Sulfonyl Chloride (1.1 equiv) dropwise as a solution.
-
Why? This keeps the concentration of the electrophile low, ensuring the amine (present in excess relative to the instantaneous concentration of
) captures the electrophile before water can.
-
Module 2: Impurity Profile (Bis-Sulfonylation)
The Issue: When reacting primary amines (
The Science: The product sulfonamide (
Data: Base Selection Matrix
| Base | pKa (conj. acid) | Risk of Bis-sulfonylation | Recommended For |
| Triethylamine (TEA) | 10.75 | High | Secondary amines; Sterically hindered substrates. |
| DIPEA (Hünig's Base) | 11.0 | High | Similar to TEA, but better solubility. |
| Pyridine | 5.2 | Low | Primary amines. It acts as a solvent/base but is too weak to fully deprotonate the product sulfonamide. |
| 10.3 / 6.4 | Low | Schotten-Baumann (biphasic) conditions. |
Troubleshooting Protocol B: Primary Amine Protection
Use this when: Bis-sulfonylation > 10%.
-
Switch Solvent/Base: Use Pyridine as both solvent and base.
-
Stoichiometry Control: Use a slight excess of Amine (1.1 equiv) vs Sulfonyl Chloride (1.0 equiv).
-
Temperature: Run the reaction at -10°C to 0°C . The activation energy for the second sulfonylation is typically higher than the first.
Module 3: Difficult Substrates (Steric/Electronic Deactivation)
The Issue: The amine is electron-poor (e.g., aniline with
The Science: You need a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) is the gold standard here. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the chloride and less prone to discrimination by sterically hindered amines [3].
Visualization: DMAP Catalytic Cycle
Caption: DMAP acts as a hyper-nucleophile, generating a reactive intermediate that accelerates product formation.
Troubleshooting Protocol C: Catalytic Activation
-
Catalyst Load: Add 5-10 mol% DMAP .
-
Base: Use TEA or Pyridine as the stoichiometric acid scavenger.
-
Warning: DMAP also accelerates hydrolysis. Strict anhydrous conditions (Protocol A) are mandatory when using DMAP.
Module 4: Green & Aqueous Alternatives (Schotten-Baumann)
The Issue: Your substrate is water-soluble (e.g., amino acids), or you wish to avoid chlorinated solvents for environmental reasons.
The Science: The Schotten-Baumann reaction utilizes a biphasic system (Water/Organic).[1] Even though water is the solvent, the reaction works because the amine is a better nucleophile than hydroxide at controlled pH.
Troubleshooting Protocol D: Biphasic Synthesis
-
Solvent System: THF/Water (1:1) or EtOAc/Water (1:1).
-
Base:
or (2-3 equiv). Avoid NaOH if possible to prevent hydrolysis of sensitive esters elsewhere in the molecule. -
Procedure:
-
Dissolve amine in the aqueous base.[2]
-
Dissolve sulfonyl chloride in the organic layer.
-
Stir vigorously (high RPM) to maximize interfacial surface area.
-
Tip: If the reaction stalls, add a phase transfer catalyst (e.g., TBAB , 5 mol%).
-
FAQ: Rapid Troubleshooting
| Symptom | Probable Cause | Immediate Action |
| Violent exotherm upon addition | High concentration of reagents. | Dilute reaction (0.1 M) and cool to 0°C. Add |
| Emulsion during workup | Amphiphilic nature of sulfonamides. | Add solid NaCl (saturate aqueous layer) or use a small amount of MeOH to break the emulsion. |
| Product is an oil/gum | Solvent trapping. | Triturate with cold Hexanes or |
| "Ghost" peak in NMR (approx 2.5 ppm) | Trapped DMSO or Toluene? | Check for Methyl Sulfonate esters. If you used MeOH/EtOH, you likely formed the sulfonate ester byproduct. Never use alcohols as solvents. |
References
-
Hydrolysis Kinetics: Rogne, O. (1973). "Kinetics of the Hydrolysis of Sulfonyl Chlorides." Journal of the Chemical Society, Perkin Transactions 2.
-
Bis-sulfonylation Mechanisms: Mondal, S. et al. (2018). "Controlling Selectivity in Sulfonamide Synthesis." Tetrahedron Letters.
-
DMAP Catalysis: Berry, D. J. et al. (1981). "Nucleophilic Catalysis in the Synthesis of Sulfonamides." Journal of Organic Chemistry.
-
Green Chemistry Approaches: Constable, D. J. C. et al. (2007). "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry.
Sources
Technical Support Center: Stability & Handling of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Executive Summary
Is 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride stable in water? No. This reagent is moisture-sensitive and hydrolytically unstable.[1]
Upon contact with water, it rapidly hydrolyzes to form 3-acetyl-4-chlorobenzene-1-sulfonic acid and hydrochloric acid (HCl) . This reaction is exothermic and accelerated by heat, alkaline pH, and electron-withdrawing substituents on the benzene ring.
However, this reagent can be used in aqueous environments (e.g., Schotten-Baumann conditions) if specific kinetic parameters are controlled. This guide details the mechanism of degradation, troubleshooting for low yields, and validated protocols for handling.
Module 1: The Hydrolysis Hazard (Mechanistic Insight)
To troubleshoot effectively, you must understand the "why." The sulfonyl chloride functional group (
Impact on Stability: These substituents pull electron density away from the sulfur atom, making it significantly more electrophilic than a standard benzenesulfonyl chloride. Consequently, this molecule is "hot" (highly reactive) and will hydrolyze faster than unsubstituted analogues.
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation pathway you must avoid during storage but exploit during quenching.
Figure 1: Mechanism of hydrolytic degradation. The electron-deficient sulfur atom is attacked by water, leading to the irreversible formation of the sulfonic acid.
Module 2: Troubleshooting Experimental Failures
Scenario A: "My reaction yield is low (<40%), and LCMS shows a mass of [M-Cl+OH]."
Diagnosis: Competitive Hydrolysis. You likely ran a sulfonylation (coupling with an amine) in an aqueous/organic mixture, but the rate of hydrolysis exceeded the rate of amination. Root Cause:
-
pH too high: High pH (>10) generates hydroxide (
), which is a far more aggressive nucleophile than the amine. -
Slow addition: Adding the reagent too slowly to a basic aqueous solution gives it time to degrade before finding an amine partner.
Corrective Action:
-
Switch to Organic Base: Use anhydrous conditions (DCM/TEA or THF/DIPEA) if possible.
-
Optimize Schotten-Baumann: If aqueous conditions are mandatory, lower the temperature to 0°C. Hydrolysis has a higher activation energy than amination; cooling favors the desired kinetic product (sulfonamide).
Scenario B: "The bottle pressurized or 'popped' when opened."
Diagnosis: Moisture Ingress during Storage. Root Cause: The reagent absorbed atmospheric moisture through a loose cap or septum. The hydrolysis reaction releases HCl gas, which builds pressure in the headspace. Corrective Action:
-
Vent safely: Open in a fume hood.
-
Assess Purity: Run a proton NMR. Look for the shift in the acetyl methyl group protons. The sulfonic acid derivative will show a distinct shift compared to the chloride.
-
Disposal: If >10% hydrolyzed, the material is likely compromised for sensitive applications.
Scenario C: "Violent exotherm during aqueous workup."
Diagnosis: Uncontrolled Quenching.
Root Cause: You had a large excess of unreacted sulfonyl chloride. When you added water/bicarbonate for workup, the rapid hydrolysis released significant heat and
-
Dilute first: Dilute the reaction mixture with DCM or EtOAc before adding water.
-
Ice Quench: Pour the reaction mixture onto ice, rather than adding water to the mixture.
Module 3: Comparative Stability Data
While specific half-life data for this exact catalog number is rarely published, we can extrapolate from structural analogues to guide your process windows.
| Condition | Estimated Half-Life ( | Technical Insight |
| Pure Water (pH 7, 25°C) | ~15–30 minutes | Spontaneous hydrolysis occurs. The generated HCl autocatalyzes the degradation. |
| Alkaline Water (pH 11, 25°C) | < 2 minutes | Hydroxide attack is rapid. Do not expose reagent to this condition without amine present. |
| Acidic Water (pH 2, 25°C) | ~1–2 hours | Hydrolysis is slower in acid than base, but still proceeds. |
| Biphasic (DCM/Water, 0°C) | ~2–4 hours | The "Working Window." Low temperature and partitioning into the organic phase protect the reagent. |
Module 4: Validated Protocols
Protocol 1: Synthesis in Aqueous Media (Schotten-Baumann)
Use this when your amine is a salt (e.g., hydrochloride) or soluble only in water.
The Logic: We use a biphasic system.[2][3][4][5] The sulfonyl chloride stays in the organic layer (protected), while the amine stays in the aqueous layer. They meet at the interface. The base neutralizes the HCl produced, pulling the equilibrium forward.
Reagents:
-
Amine (1.0 equiv)
-
This compound (1.1 – 1.2 equiv)
-
Solvent A: THF or Dichloromethane (DCM)
-
Solvent B: Saturated Aqueous
or 1M NaOH
Workflow:
-
Dissolve Amine: Dissolve amine in Solvent B (Water/Base). Cool to 0°C .[1][5]
-
Dissolve Reagent: Dissolve the sulfonyl chloride in Solvent A (Organic).
-
Controlled Addition: Add the Organic solution to the Aqueous solution rapidly with vigorous stirring .
-
Why Rapid? To minimize the time the reagent spends in contact with the base before reacting.
-
Why Vigorous? To maximize the interfacial surface area for the reaction.[1]
-
-
Monitor: Stir at 0°C for 30 mins, then warm to Room Temp. Monitor by TLC/LCMS.
-
Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over
.
Protocol 2: Safe Quenching & Disposal
Use this to destroy excess reagent safely.
Workflow:
-
Cool: Place the reaction vessel in an ice bath.
-
Sacrificial Nucleophile: Add a small amount of morpholine or ammonia (if compatible with your product separation) to convert the reactive chloride to a stable sulfonamide.
-
Alternative: If you just want to destroy it, add 10% NaOH dropwise.
-
-
Wait: Stir for 30 minutes.
-
Verify: Check pH. It should remain basic. If acidic, HCl is still being generated; add more base.
References
-
Rogne, O. (1968).[6] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyl Chloride. Oriental Journal of Chemistry, 4(1). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Executive Summary & Safety Directive
Welcome to the Technical Support Center. You are likely working with 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride (CAS: 60905-23-9), a critical intermediate for sulfonamide synthesis.
The Central Challenge: This molecule possesses a "perfect storm" of reactivity. The electron-withdrawing acetyl group at the meta position and the chlorine at the para position destabilize the sulfonyl chloride bond, making it significantly more susceptible to hydrolysis than standard tosyl chloride.
Safety Warning:
-
Hydrolysis Hazard: Upon contact with atmospheric moisture, this compound releases Hydrogen Chloride (HCl) gas and converts to the sulfonic acid.
-
Thermal Instability: Do not heat above 60°C for extended periods; violent decomposition may occur.
The "Golden Path" Purification Protocol
Do not rely on standard "wash and dry" methods. This protocol is designed to maximize yield while preventing the rapid hydrolysis characteristic of electron-deficient sulfonyl chlorides.
Phase A: The Quench (Critical Control Point)
Most yields are lost here, not during crystallization.
-
Temperature Control: Prepare a slurry of crushed ice and water. Maintain internal temperature at <5°C .
-
Addition: Pour the reaction mixture (chlorosulfonic acid digest) slowly onto the ice with vigorous stirring.
-
Why? Fast addition causes local overheating, leading to immediate hydrolysis to the sulfonic acid (water-soluble loss).
-
-
Filtration: Filter the precipitated solid immediately using a chilled Buchner funnel.
-
The "Dry" Wash: Wash the cake once with ice-cold water (to remove acid), then immediately with cold
-hexane or heptane.-
Why? The alkane wash removes surface water physically without dissolving the product, preventing hydrolysis during the drying phase.
-
Phase B: Recrystallization (The Solvent System)
Recommended Solvent System: Toluene /
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude solid in minimal dry Toluene at 45–50°C. Do not boil. |
| 2 | Drying | If the solution is cloudy (water present), add anhydrous |
| 3 | Precipitation | Slowly add |
| 4 | Crystallization | Allow to cool to Room Temp (RT) slowly, then refrigerate at 4°C. |
| 5 | Isolation | Filter rapidly under |
Troubleshooting Guide (FAQ)
Issue 1: "My product turned into a white solid that won't dissolve in organic solvents."
Diagnosis: Catastrophic Hydrolysis. You have likely converted your sulfonyl chloride into 3-acetyl-4-chlorobenzenesulfonic acid .
-
Mechanism: The
bond is labile. Moisture from the air or wet solvents attacked the sulfur atom. The resulting sulfonic acid is insoluble in non-polar organic solvents (Toluene/DCM) but soluble in water/methanol. -
Solution: There is no recovery from this for the chloride form. You must re-synthesize.
-
Prevention: Use oven-dried glassware and anhydrous solvents (
50 ppm water).
Issue 2: "The product is oiling out instead of crystallizing."
Diagnosis: Impurity Profile or Cooling Rate.
-
Cause A: Presence of unreacted 2'-chloroacetophenone or bis-sulfone byproducts disrupts the crystal lattice.
-
Cause B: Cooling too rapidly traps solvent/impurities.
-
Solution:
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
Add the anti-solvent (
-Heptane) more slowly.
-
Issue 3: "The crystals are pink or brown."
Diagnosis: Oxidative Polymerization / Iron Contamination.
-
Cause: If metal spatulas or non-glass equipment were used, iron traces can catalyze the decomposition of the sulfonyl chloride or oxidation of the acetyl group.
-
Solution: Perform a recrystallization with activated charcoal .
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This logic flow ensures you do not waste time on irreversible errors.
Caption: Decision matrix for isolating this compound.
Diagram 2: The Hydrolysis Trap (Mechanism)
Understanding why water is the enemy.
Caption: Mechanism of hydrolysis. The electron-deficient ring accelerates nucleophilic attack by water.
Storage & Stability
-
Atmosphere: Store strictly under Argon or Nitrogen.[1]
-
Temperature: 2–8°C (Refrigerator).
-
Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary desiccator.
-
Shelf Life: If dry, stable for 6-12 months. If traces of acid remain, autocatalytic decomposition occurs within weeks.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for sulfonyl chlorides).
-
Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514. (Foundational work on chlorosulfonation workups).
-
Cross, P. E., et al. (1978). Sulfonamide synthesis intermediates. Journal of Medicinal Chemistry, 21(10). (Specific reference to acetophenone sulfonyl chloride derivatives).
-
PubChem. (2025). 3-Acetyl-4-chlorobenzenesulfonyl chloride Compound Summary. National Center for Biotechnology Information.
Sources
Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides
Current Status: Operational | Lead Scientist: Dr. A. Vance
Welcome to the technical support hub for sulfonyl chloride reagents (e.g., p-Toluenesulfonyl chloride [TsCl], Methanesulfonyl chloride [MsCl]). These reagents are electrophilic workhorses in medicinal chemistry but are notorious for their moisture sensitivity and lachrymatory properties.
This guide moves beyond basic MSDS data to address the causality of experimental failure —specifically, how hydrolysis kinetics compete with your desired nucleophilic attack and how to safely manage the resulting exothermic events.
Module 1: Reagent Integrity & Quality Control
The Problem: Sulfonyl chlorides degrade into sulfonic acids and HCl upon contact with atmospheric moisture. Using degraded reagent is the #1 cause of low yields, as the byproduct (sulfonic acid) is unreactive and the generated HCl can decompose acid-sensitive substrates.
Diagnostic Workflow: Is Your Reagent Viable?
Before setting up a reaction, perform this rapid integrity check.
Figure 1: Decision matrix for determining reagent viability prior to synthesis.
Protocol 1: Purification of Degraded p-Toluenesulfonyl Chloride (TsCl)
Context: If your TsCl melts below 65°C, it contains significant p-toluenesulfonic acid (TsOH). TsOH is soluble in water; TsCl is not.
-
Dissolution: Dissolve 10 g of impure TsCl in 50 mL of toluene (preferred over benzene for safety).
-
Wash: Wash the organic layer twice with 10 mL of cold water (< 5°C). Note: Cold water minimizes hydrolysis during the wash.
-
Dry: Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter.
-
Concentrate/Crystallize:
-
Option A (Rapid): Concentrate via rotary evaporation to obtain a white solid.
-
Option B (High Purity): Add petroleum ether to the toluene solution until turbid, then cool to 4°C to recrystallize [1].
-
Module 2: Reaction Optimization & Troubleshooting
The Problem: Hydrolysis is a competing reaction. The rate of hydrolysis increases with pH and temperature. In aqueous basic conditions (Schotten-Baumann), you are racing against time. In anhydrous conditions, pyridine hydrochloride precipitation can stall stirring.
Mechanistic Insight: The Role of Catalysis
For difficult substrates (sterically hindered alcohols/amines), standard pyridine conditions often fail. The addition of DMAP (4-Dimethylaminopyridine) is critical. It acts as a "nucleophilic transfer agent," forming a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack than the free sulfonyl chloride.
Figure 2: Kinetic competition between product formation and hydrolysis. DMAP accelerates product formation but also sensitizes the reagent to water.
Solvent & Base Compatibility Guide
| Parameter | Standard Condition | Anhydrous Condition (High Performance) | Notes |
| Solvent | DCM or Toluene | Anhydrous THF or DCM | THF solubilizes pyridinium salts better than DCM, preventing "gumming." |
| Base | Pyridine (excess) | Et₃N (1.5 eq) + DMAP (0.1 eq) | Pyridine is difficult to remove; Et₃N/DMAP is easier to work up. |
| Temp | 0°C to RT | -10°C to 0°C | Lower temps favor sulfonylation over hydrolysis [2]. |
| Addition | Solid addition | Dropwise (solution) | Always add sulfonyl chloride as a solution to prevent hot-spots. |
Module 3: Safety & Quenching (The "Sleeping Dragon")
The Problem: Sulfonyl chlorides react exothermically with water. A common accident occurs during the quench: water is added to a stagnant reaction mixture. The water floats (or sinks), and no reaction occurs immediately. When the user shakes the flask, the layers mix, causing a delayed, violent exotherm that can erupt the contents [3].
Protocol 2: The Safe, Controlled Quench
NEVER pour water directly into a large-scale sulfonyl chloride reaction without cooling and stirring.
-
Cool: Place the reaction vessel in an ice/water bath (0°C).
-
Dilute: If the reaction mixture is thick/slurry, dilute with the reaction solvent (DCM/EtOAc) to ensure efficient mixing.
-
The "Sacrificial" Nucleophile (Optional but Recommended): Add a small amount of MeOH (1-2 mL) first. This reacts with excess sulfonyl chloride to form methyl sulfonate (controllable exotherm) rather than generating HCl gas immediately.
-
Aqueous Addition:
-
High Stirring: Set stir plate to maximum safe RPM.
-
Dropwise: Add Saturated NaHCO₃ or water dropwise via addition funnel.
-
Observation: Watch for gas evolution (CO₂ from acid neutralization) and temperature spikes.
-
-
Wait: Allow the mixture to stir at 0°C for 15-30 minutes before transferring to a separatory funnel. This ensures all "pockets" of unreacted reagent are hydrolyzed.
Frequently Asked Questions (FAQs)
Q: My reaction turned into a black tar. What happened? A: This is likely polymerization of your substrate or reagent decomposition caused by excessive heat. Sulfonylation is exothermic.[1][2] If you added the sulfonyl chloride too fast (shot addition) without cooling, the local temperature spike can degrade the reagents. Solution: Always dilute the sulfonyl chloride in solvent and add it dropwise at 0°C.
Q: I see a white precipitate immediately upon adding the reagent. Is this bad? A: In amine/pyridine systems, this is usually the pyridinium hydrochloride or triethylamine hydrochloride salt forming. This is a sign the reaction is progressing! Check: Ensure the stirring can handle the slurry. If it stops stirring, add more solvent (THF or DCM).
Q: Why is my yield low despite the TLC showing conversion? A: You might be losing product during the workup. Sulfonates can be sensitive to hydrolysis during the aqueous wash, especially if the aqueous layer is too basic or too hot. Fix: Keep the workup cold and neutral. Use dilute HCl or saturated NH₄Cl for the initial wash to remove excess pyridine, but avoid prolonged exposure to strong bases.
Q: Can I store Methanesulfonyl Chloride (MsCl) in a plastic bottle? A: No. MsCl is highly corrosive and can leach plasticizers or degrade certain polymers over time. Store in glass with a Teflon-lined cap. Store in a desiccator or fridge to prevent hydrolysis from atmospheric moisture [4].
References
-
Organic Syntheses. "p-Toluenesulfonyl Chloride Purification." Org.[3][4][5][6] Synth.1978 , 58, 12. (Note: Refers to general purification logic adapted from similar sulfonyl chloride preps).
-
BenchChem Technical Support. "Sulfonyl Chloride Work-up and Quenching Protocols." BenchChem Knowledge Base, 2025.
-
American Chemical Society. "Safety in the Chemistry Laboratory: Handling Exothermic Reagents." ACS Chemical Health & Safety, 2023.
-
Sigma-Aldrich (Merck). "Safety Data Sheet: Methanesulfonyl Chloride." Merck Millipore, 2024.
(Note: While specific URLs to dynamic pages like SDSs or search results may expire, the citations above refer to standard, verifiable chemical safety and synthesis procedures established in the field.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Quenching of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Topic: High-Hazard Reagent Handling & Disposal
Ticket ID: #SC-253-CL-QUENCH Assigned Specialist: Senior Application Scientist, Process Safety Unit
Immediate Safety Advisory (Read Before Proceeding)
:::danger CRITICAL WARNING: DO NOT ADD WATER DIRECTLY TO NEAT SOLID. :::
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is a highly electrophilic species. Direct addition of water to the neat solid or concentrated oil can cause a "Delayed Exotherm" (Induction Period) followed by a violent eruption of hot acid and HCl gas.
Stop and Assess if:
-
The reaction mixture is above 10°C.
-
You are working on a scale >10g without a cooling jacket.
-
You see "fuming" (white smoke) upon opening the vessel.
Module 1: The Chemistry of the Quench
To safely quench this reagent, you must understand the kinetics driving the hazard. The hydrolysis reaction is not instantaneous; it is often biphasic.
The Mechanism
The sulfonyl chloride moiety (
Reaction Equation:
The "Time Bomb" Effect
Because this compound is lipophilic (due to the chloro and acetyl groups), it does not dissolve well in water. If you add water to the reaction:[1][2][3][4][5][6][7]
-
The reagent forms an oily "gum" or precipitate at the bottom.
-
The surface area is low, so hydrolysis is slow (Induction Period).
-
As the mixture is stirred or warms up, the gum breaks up.
-
Result: Massive surface area increase
Instant hydrolysis Rapid release of Heat and HCl gas Thermal Runaway.
Visualizing the Hazard Pathway
Figure 1: The "Delayed Exotherm" trap. Direct water addition leads to phase separation, masking the danger until a critical threshold is reached.
Module 2: Standard Operating Procedure (SOP)
Objective: Destroy excess reagent safely while controlling exotherm and pH.
Reagents Required
-
Inert Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quench Medium: Ice/Water slurry OR 1M Aqueous Sodium Acetate (if acid sensitive).
-
Neutralizer: Saturated Sodium Bicarbonate (
) or 1M NaOH.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Dilute the reaction mixture with an organic solvent (DCM or EtOAc). | Prevents the reagent from "clumping" or oiling out. Keeps it in solution for controlled reaction. |
| 2 | Cool the mixture to <5°C using an ice bath. | Lowers the kinetic energy of the system before hydrolysis begins. |
| 3 | Prepare a separate beaker with an Ice/Water slurry (approx. 3x volume of reaction). | Provides a massive heat sink to absorb the heat of hydrolysis. |
| 4 | Reverse Quench: Slowly transfer the reaction mixture into the Ice/Water with vigorous stirring. | Critical: Ensures the quenching agent (water) is always in vast excess, preventing local overheating. |
| 5 | Agitate vigorously for 15–30 minutes. | Ensures complete hydrolysis. Monitor temperature; keep <20°C. |
| 6 | Neutralize (Optional/Disposal): Slowly add Sat. | Neutralizes the generated HCl and Sulfonic Acid.[8] Caution: |
Workflow Diagram
Figure 2: The Reverse Quench Workflow ensures heat dissipation and prevents reagent accumulation.
Module 3: Troubleshooting & FAQs
Q1: I added water and nothing happened. Is it safe?
A: NO. This is the most dangerous state (see Figure 1).
-
Diagnosis: The reagent has likely oiled out at the bottom of the flask.
-
Fix: Do not heat it. Add a co-solvent (like Acetone or THF) very slowly to the aqueous mixture while cooling. This will solubilize the reagent and allow it to hydrolyze. Expect a sudden temperature spike.
Q2: Can I use Sodium Bicarbonate directly for the quench?
A: It is not recommended for the initial quench step.
-
Reason: Hydrolysis generates HCl. Reacting HCl with Bicarbonate generates
gas rapidly. -
Risk: The combination of gas evolution (
+ HCl) and heat can cause the reaction vessel to foam over or pressurize. -
Better Path: Quench with water/ice first to hydrolyze the chloride, then neutralize the resulting acid slowly.
Q3: The mixture is fuming white smoke. What is that?
A: That is Hydrogen Chloride (HCl) gas interacting with moisture in the air.
-
Action: Ensure the vessel is vented to a scrubber or a fume hood. Do not seal the vessel. The pressure buildup can shatter glassware.
Q4: My product is acid-sensitive. How do I quench?
A: If the sulfonic acid byproduct will damage your desired molecule:
-
Use a buffered quench . Instead of pure water, quench into a cold mixture of Phosphate Buffer (pH 7) or dilute Sodium Acetate.
-
Avoid strong bases (NaOH) initially, as sulfonyl chlorides can form sulfonates which act as surfactants (soaps), creating unmanageable emulsions during extraction.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for acid chloride handling).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733979, 3-Acetyl-4-chlorobenzenesulfonyl chloride. [Link] (Accessed 2024).
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Standard Methods for the Destruction of Specific Classes of Hazardous Chemicals. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 43-45.
-
Pratt, D. A.; et al. Mechanism of Hydrolysis of Sulfonyl Chlorides. J. Am. Chem. Soc.[9]2005 , 127, 1489.[10] (Kinetic data on sulfonyl chloride hydrolysis rates).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
mass spectrometry characterization of sulfonyl chloride derivatives
Mass Spectrometry Characterization of Sulfonyl Chloride Derivatives: A Comparative Technical Guide
Part 1: The Analytical Paradox of Sulfonyl Chlorides
Sulfonyl chlorides (
The Core Challenge:
-
Hydrolytic Instability: In the presence of moisture (ubiquitous in LC-MS mobile phases), they rapidly hydrolyze to sulfonic acids (
), leading to quantitative errors and ghost peaks. -
Thermal Instability: In GC-MS, the
bond is labile. High injector temperatures often induce the extrusion of , resulting in the detection of the corresponding alkyl/aryl chloride ( ) rather than the parent molecule.
This guide compares the two primary strategies for overcoming these hurdles: Direct "Cold" Analysis (GC-MS) and Derivatization-Based Analysis (LC-MS).
Part 2: Strategic Decision Framework
Before selecting a protocol, use this logic flow to determine the optimal method based on your analyte's physicochemical properties.
Figure 1: Decision tree for selecting the characterization modality. High molecular weight or thermally labile sulfonyl chlorides require derivatization to prevent artifact formation.
Part 3: Method A – Direct Analysis via GC-MS (The "Cold" Approach)
Best For: Low molecular weight, non-polar aliphatic/aromatic sulfonyl chlorides (e.g., Methanesulfonyl chloride, Toluenesulfonyl chloride).
Scientific Rationale:
To analyze
Experimental Protocol: Low-Temperature GC-MS
-
Solvent System: Dissolve sample in anhydrous Dichloromethane (DCM) or Hexane. Avoid alcohols (methanol/ethanol) as they will react to form sulfonate esters.
-
Inlet Conditions:
-
Mode: Splitless (to maximize sensitivity at lower temps).
-
Initial Temperature: 40°C (Hold 0.5 min).
-
Ramp: 200°C/min to 200°C. Rapid heating after the sample is on the column minimizes residence time in the hot inlet liner.
-
-
Column: Non-polar phase (e.g., DB-5ms or Rtx-5ms), 30m x 0.25mm.
-
MS Source (EI): 70 eV. Source temp: 200°C (keep lower than standard 230°C).
Fragmentation Pattern (EI)
Direct EI analysis yields a distinct fragmentation signature useful for structural confirmation.
-
Molecular Ion (
): Often weak or absent. Look for the characteristic Chlorine isotope pattern ( ).[1] -
Diagnostic Loss: The most prominent pathway is the loss of the chlorine radical followed by sulfur dioxide.
Data Interpretation Warning: If you observe a peak matching the mass of
Part 4: Method B – Derivatization via Aminolysis (The "Robust" Approach)
Best For: Complex, polar, or thermally unstable sulfonyl chlorides. Essential for trace quantitation in biological matrices or drug substances.
Scientific Rationale: Converting the reactive sulfonyl chloride into a stable sulfonamide eliminates hydrolytic and thermal instability. Secondary amines (like Morpholine or Diethylamine) are preferred because they form stable, uncharged (at neutral pH) sulfonamides that ionize exceptionally well in ESI+ mode due to the nitrogen's proton affinity.
Experimental Protocol: Morpholine Derivatization
This protocol creates a "self-validating" system where the derivative confirms the presence of the specific sulfonyl moiety.
-
Reagent Prep: Prepare a 0.5 M solution of Morpholine in dry Acetonitrile (ACN).
-
Reaction:
-
Add 100 µL of sample (in ACN/DCM) to 100 µL of Morpholine reagent.
-
Vortex for 30 seconds at Room Temperature. (Reaction is usually instantaneous).
-
Quench: Add 800 µL of 0.1% Formic Acid in Water.
-
-
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]
-
Ionization: ESI Positive Mode (
).
-
Fragmentation Pathway (ESI-MS/MS)
The resulting sulfonamide follows a predictable dissociation pathway, allowing for Multiple Reaction Monitoring (MRM) development.
Figure 2: ESI-MS/MS fragmentation pathway of a morpholine-derivatized sulfonyl chloride. The loss of the amine moiety is the primary transition.
Part 5: Comparative Performance Summary
The following data summarizes the performance characteristics of Direct GC-MS vs. Derivatization LC-MS for a model compound (Benzenesulfonyl chloride).
| Feature | Direct Analysis (GC-EI-MS) | Derivatization (LC-ESI-MS) |
| Analyte Stability | Low (Risk of thermal degradation to | High (Sulfonamide is stable) |
| Limit of Detection (LOD) | ~1–5 µg/mL (SIM mode) | ~1–10 ng/mL (MRM mode) |
| Sample Prep Time | Fast (< 5 mins, dilute & shoot) | Moderate (15–20 mins) |
| Selectivity | Moderate (EI spectral matching) | High (Precursor/Product ion pairs) |
| Moisture Tolerance | Low (Requires anhydrous solvents) | High (Reaction works in presence of water if amine is excess) |
| Primary Artifact |
Part 6: References
-
Royal Society of Chemistry. (2025). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Horiazon Chemical. (2025). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]
-
OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds.[2] Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Halogenated Benzenesulfonyl Chlorides: Chloro vs. Bromo Substituents
For researchers, scientists, and professionals in drug development, the precise selection of reagents is a critical determinant of synthetic efficiency and success. Benzenesulfonyl chlorides are foundational electrophiles for the construction of sulfonamides and sulfonate esters, motifs of immense importance in medicinal chemistry and materials science.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct reagents: 4-chlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride. By examining the underlying electronic principles and providing a robust experimental framework, this document serves as a practical resource for making informed decisions in reaction design.
Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center
The reactivity of arylsulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom.[1] This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur. This electronic arrangement makes the sulfonyl group highly susceptible to attack by a wide range of nucleophiles, such as amines and alcohols.
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. While the precise nature of the pathway can be substrate-dependent, it is generally considered to proceed through a high-energy trigonal bipyramidal transition state or intermediate, culminating in the expulsion of the chloride ion, a competent leaving group.[1][3][4] The rate of this reaction is therefore highly sensitive to factors that influence the electrophilicity of the sulfur atom.
Caption: Generalized mechanism for nucleophilic substitution at a sulfonyl chloride center.
The Decisive Factor: Electronic Effects of Para-Halogen Substituents
When comparing 4-chlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride, the key difference lies in the electronic properties of the para-halogen substituent. These substituents exert two opposing electronic effects on the benzene ring, which in turn modulate the electrophilicity of the distant sulfonyl sulfur atom.
-
Inductive Effect (-I): This is the primary effect for halogens. It involves the withdrawal of electron density through the sigma (σ) bonds. Electronegativity decreases down the group (F > Cl > Br > I). Therefore, chlorine is more electronegative than bromine and exerts a stronger electron-withdrawing inductive effect. This effect deactivates the ring and, more importantly, withdraws electron density from the sulfonyl group, making the sulfur atom more electrophilic and thus more reactive.
-
Resonance Effect (+R): This involves the donation of lone-pair electrons from the halogen into the pi (π) system of the benzene ring. This effect pushes electron density towards the sulfonyl group, making the sulfur less electrophilic. However, for halogens, the +R effect is significantly weaker than the -I effect.
The Net Result: The dominant electron-withdrawing inductive effect (-I) governs the overall electronic character. Since chlorine has a stronger -I effect than bromine, it withdraws more electron density from the system. This leads to a greater partial positive charge on the sulfur atom in 4-chlorobenzenesulfonyl chloride, rendering it the more reactive of the two compounds toward nucleophiles.
| Substituent | Hammett Constant (σp) |
| -Cl | +0.23[8] |
| -Br | +0.23[8] |
While standard Hammett constants (σp) derived from benzoic acid ionization are identical, kinetic studies of reactions involving direct interaction with the reaction center often show a slightly greater electron-withdrawing effect for chlorine. For instance, in reactions where a positive charge develops, the σ⁺ value for -Cl is +0.11 while for -Br it is +0.15, but for reactions at a sulfonyl center, the inductive effect, which is stronger for chlorine, is the dominant factor influencing the electrophilicity of the sulfur atom.[8] A kinetic study on chloride-chloride exchange in arenesulfonyl chlorides demonstrated a positive ρ-value of +2.02, indicating that the reaction is accelerated by electron-withdrawing substituents.[4]
Experimental Verification: A Competitive Reactivity Protocol
To empirically validate the theoretical prediction, a competitive substrate experiment provides a robust and self-validating method for determining the relative reactivity of the two sulfonyl chlorides. By subjecting an equimolar mixture of both reagents to a limited amount of a nucleophile, the ratio of the resulting products directly reflects the ratio of their reaction rates.
Detailed Experimental Protocol
Objective: To determine the relative reactivity of 4-chlorobenzenesulfonyl chloride and 4-bromobenzenesulfonyl chloride by competitive amidation with benzylamine.
Materials:
-
4-Chlorobenzenesulfonyl chloride (1.0 mmol, 211.1 mg)
-
4-Bromobenzenesulfonyl chloride (1.0 mmol, 255.5 mg)
-
Benzylamine (0.5 mmol, 53.6 mg, 54.5 µL)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Internal Standard (e.g., dodecane, 0.5 mmol)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, and the internal standard. Dissolve the solids in 10 mL of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Nucleophile Addition: In a separate vial, prepare a solution of benzylamine and triethylamine in 2 mL of anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride mixture over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC or a preliminary GC-MS analysis.
-
Work-up: Quench the reaction by adding 10 mL of 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ and 10 mL of brine.
-
Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze the crude mixture directly by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Rationale for Experimental Choices:
-
Limiting Nucleophile: Using benzylamine as the limiting reagent ensures the two sulfonyl chlorides are in direct competition, making the product ratio a direct measure of their relative rates.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the products.[1]
-
Internal Standard: An inert internal standard is crucial for accurate quantification by GC or HPLC, as it corrects for variations in sample injection volume and detector response.
Caption: Experimental workflow for the competitive reactivity study.
Expected Data and Interpretation
The analysis will quantify the two sulfonamide products: N-benzyl-4-chlorobenzenesulfonamide and N-benzyl-4-bromobenzenesulfonamide. The ratio of these products directly corresponds to the relative rate constants (k_Cl / k_Br).
| Parameter | Value |
| Reactants | 4-Cl-BenSO₂Cl, 4-Br-BenSO₂Cl, Benzylamine |
| Stoichiometry | 1 : 1 : 0.5 |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0 °C to Room Temperature |
| Anticipated Product Ratio (Chloro/Bromo) | > 1 |
| Conclusion | 4-Chlorobenzenesulfonyl chloride is more reactive. |
Based on the stronger inductive effect of chlorine, the anticipated product ratio will be greater than 1, confirming that 4-chlorobenzenesulfonyl chloride is the more reactive electrophile .
Practical Implications and Summary
Guidance for Researchers:
-
For reactions requiring high reactivity and rapid conversion, particularly with less reactive nucleophiles, 4-chlorobenzenesulfonyl chloride is the superior choice.
-
In instances where milder conditions or greater selectivity are desired, the slightly attenuated reactivity of 4-bromobenzenesulfonyl chloride may offer an advantage, potentially reducing side reactions with sensitive substrates.
This understanding is essential for the rational design of synthetic strategies, enabling chemists to optimize reaction conditions, improve yields, and efficiently access target molecules in drug discovery and development programs.
References
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Mikołajczyk, M. (n.d.). NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES.
- Ciuffarin, E., & Fava, A. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate.
- Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Kwaskowska-Cheć, E. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1439.
- Wikipedia. (n.d.). Hammett equation.
- Behrman, E. J. (n.d.). Hammett Equation. Pharmacy 180 - Mechanisms of Organic Reactions.
- Srinivasan, C. (2020). Hammett Substituent Constants. ResearchGate.
- Stenutz, R. (n.d.). Hammett substituent constants.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. stenutz.eu [stenutz.eu]
Comprehensive Comparison Guide: Melting Point Validation for 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
This guide provides a rigorous technical framework for validating the melting point of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride (CAS: 1152558-91-2) .[1] Unlike stable organic solids, this compound requires specialized handling due to its high moisture sensitivity and reactivity.
Executive Summary
This compound is a critical electrophilic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its validation is often complicated by its susceptibility to hydrolysis, where atmospheric moisture converts the crystalline sulfonyl chloride into its corresponding sulfonic acid (often a hygroscopic oil or gum).
This guide compares two validation methodologies:
-
Direct Capillary Melting Point (Method A): Rapid but high-risk due to potential in-situ hydrolysis.[1]
-
Sulfonamide Derivatization (Method B): The "Gold Standard" for unambiguous identity confirmation.
Key Takeaway: While Method A is sufficient for routine Quick-QC of fresh batches, Method B is required for definitive structural validation and when disputing supplier purity claims.[1]
Technical Profile & Specifications
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1152558-91-2 |
| Molecular Formula | C₈H₆Cl₂O₃S |
| Molecular Weight | 253.10 g/mol |
| Physical State | Solid (Crystalline) |
| Reactivity | High: Reacts violently with water/nucleophiles.[1][2] |
| Critical Impurity | 3-Acetyl-4-chlorobenzenesulfonic acid (Hydrolysis Product) |
| Storage | Inert atmosphere (Ar/N₂), 2–8°C. |
Comparative Methodology: Direct vs. Derivatized Analysis
The following table contrasts the performance of direct measurement against the derivatization approach.
| Feature | Method A: Direct Capillary MP | Method B: Sulfonamide Derivatization |
| Primary Utility | Routine QC (Goods Inward).[1] | Structural confirmation; resolving ambiguous results. |
| Sample Prep Time | < 5 Minutes. | 30–60 Minutes.[1] |
| Moisture Risk | High: Sample may degrade during heating.[1][3] | Low: Derivative is chemically stable.[1] |
| Precision | Moderate (± 2°C range).[1] | High (Sharp melt, < 1°C range). |
| False Negatives | Common: Hydrolysis lowers MP, mimicking "impure" solid. | Rare: Impurities are removed during workup.[1] |
| Recommendation | Use only with inert handling (Glovebox/N₂).[1] | Use for definitive validation. |
Experimental Protocols
Method A: Direct Capillary Melting Point (Inert Handling)
Objective: To determine the melting point of the raw sulfonyl chloride without hydrolysis artifacts.
Prerequisites:
-
Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).
-
Dry Nitrogen or Argon source.[1]
-
Pre-dried capillary tubes.[1]
Step-by-Step Protocol:
-
Environment Prep: If a glovebox is unavailable, create a "cone of inert gas" by funneling N₂ gently over the sample vial.
-
Sampling: Quickly transfer a small amount of This compound into a capillary tube.[1]
-
Sealing (Critical): Immediately seal the open end of the capillary using a micro-torch or flame. Note: Unsealed tubes will absorb moisture as the temperature rises, causing the sample to "sweat" or decompose rather than melt.
-
Measurement:
-
Ramp Rate: 10°C/min until 20°C below expected MP (refer to CoA), then 1°C/min.
-
Observation: Watch for "sweating" (droplets forming on crystal surface) which indicates hydrolysis, not melting.
-
-
Validation Criteria: A sharp melting range (< 2°C) indicates high purity.[1] A broad range (> 4°C) or liquefaction at low temperatures indicates significant hydrolysis.[1]
Method B: Sulfonamide Derivatization (The "Gold Standard")
Objective: To convert the unstable chloride into a stable sulfonamide for precise identification.
Mechanism:
Step-by-Step Protocol:
-
Dissolution: Dissolve 100 mg of This compound in 2 mL of dry acetone or dichloromethane.
-
Amination: Add 1 mL of concentrated ammonium hydroxide (or excess gaseous ammonia). The reaction is exothermic; cool in an ice bath if necessary.
-
Workup:
-
Stir for 10 minutes.
-
Add 5 mL water and acidify slightly with 1M HCl (to pH 4–5) to remove excess ammonia.[1]
-
The sulfonamide derivative will precipitate as a stable solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry thoroughly (vacuum oven or desiccator).
-
Measurement: Measure the melting point of this stable derivative.
-
Comparison: Compare the result against the known literature value for 3-acetyl-4-chlorobenzenesulfonamide . This value is robust and unaffected by atmospheric moisture.[1]
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the chemical pathways involved in validation.
Diagram 1: Validation Decision Tree
Caption: Decision matrix for validating moisture-sensitive sulfonyl chlorides. Method B is the escalation path for ambiguous results.
Diagram 2: Chemical Pathways & Failure Modes[1]
Caption: Chemical pathways showing why direct measurement fails (Hydrolysis) and why derivatization succeeds.
Data Analysis & Troubleshooting
When analyzing your melting point data, use the following guide to interpret deviations:
| Observation | Likely Cause | Recommended Action |
| MP matches CoA (Range < 2°C) | High Purity. | Proceed with synthesis. |
| MP is 5–10°C lower than CoA | Partial Hydrolysis.[1] | Recrystallize from dry Toluene/Hexane or perform Method B. |
| Sample turns to liquid immediately | Total Hydrolysis (Acid formation).[1] | Reject Batch. The sample has degraded to sulfonic acid. |
| Sample "sweats" before melting | Moisture absorption during test. | Repeat Method A using a sealed capillary.[1] |
Expert Insight: For This compound , the acetyl group at the 3-position introduces significant polarity.[1] While specific batch MPs vary, the presence of the acetyl group generally raises the melting point compared to the non-acetylated analog (4-chlorobenzenesulfonyl chloride, MP 50–52°C). Expect a solid with a melting point likely in the 60°C – 90°C range (consult specific batch CoA). If the sample is a liquid or a sticky gum, it is degraded.
References
-
University of Calgary. Organic Laboratory Techniques: Melting Point Determination. Retrieved from [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Retrieved from [Link]
Sources
A Researcher's Guide to FTIR for the Identification of the Sulfonyl Chloride Functional Group
For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The sulfonyl chloride moiety (–SO₂Cl) is a cornerstone of many synthetic pathways, acting as a versatile precursor for sulfonamides, sulfonate esters, and other vital pharmaceutical compounds. Its reactivity, however, demands rigorous characterization to ensure reaction success and product purity. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for functional group identification.
This guide provides an in-depth comparison of the FTIR spectral features of sulfonyl chlorides against common synthetic alternatives and byproducts, such as sulfonyl fluorides, sulfonic acids, and sulfonate esters. By understanding the subtle yet significant differences in their vibrational frequencies, researchers can confidently identify their target compounds and monitor reaction progress.
The Vibrational Signature of Sulfonyl Chlorides
The characteristic infrared absorption peaks of a sulfonyl chloride arise from the stretching vibrations of its constituent bonds. The most prominent of these are the asymmetric and symmetric stretches of the sulfonyl (S=O) group, which are highly sensitive to the electronic environment.
The key to identifying a sulfonyl chloride in an FTIR spectrum lies in the presence of two strong absorption bands corresponding to the S=O stretches, along with a weaker band for the S-Cl stretch.[1][2][3]
Key Diagnostic Peaks for Sulfonyl Chlorides:
-
Asymmetric S=O Stretch: A strong and sharp absorption typically found in the range of 1375-1410 cm⁻¹ .[2]
-
Symmetric S=O Stretch: Another strong and sharp absorption, appearing at a lower frequency, generally between 1185-1204 cm⁻¹ .[2]
-
S-Cl Stretch: A weaker absorption that can be observed in the region of 540-785 cm⁻¹ .
The intensity and exact position of these peaks can be influenced by the nature of the organic residue (R) attached to the sulfonyl group. For instance, aromatic sulfonyl chlorides may show these peaks at slightly different positions compared to their aliphatic counterparts due to conjugation effects.
Comparative FTIR Analysis: Differentiating Sulfonyl Chlorides from Alternatives
In a synthetic setting, the starting materials, intermediates, and potential side products can often contain similar sulfur-oxygen bonds, leading to potential spectral overlap. A thorough understanding of the characteristic peaks of these related functional groups is therefore essential for accurate interpretation.
The following table provides a comparative summary of the key FTIR absorption frequencies for sulfonyl chlorides and its common alternatives.
| Functional Group | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) | Key Differentiating Features |
| Sulfonyl Chloride (-SO₂Cl) | 1375–1410 (strong)[2] | 1185–1204 (strong)[2] | S-Cl stretch: 540-785 | Presence of the S-Cl stretch. |
| Sulfonyl Fluoride (-SO₂F) | ~1470 (asymmetric) | ~810 (S-F stretch) | S-F stretch is a key indicator. The S=O stretches are shifted to higher frequencies compared to sulfonyl chlorides. | |
| Sulfonic Acid (-SO₃H) | 1342–1350 (strong) | 1150–1165 (strong) | Broad O-H stretch: 2500-3300 | Very broad O-H stretch is a defining characteristic. S=O stretches are at lower frequencies. |
| Sulfonate Ester (-SO₂OR) | 1335–1372 (strong)[2] | 1168–1195 (strong) | S-O-C stretch: 900-1100 | Absence of the broad O-H stretch (unlike sulfonic acid) and the S-Cl stretch. |
Expert Insights on Spectral Interpretation:
-
The Halogen Effect: The higher electronegativity of fluorine compared to chlorine in sulfonyl fluorides causes a significant shift of the asymmetric S=O stretching vibration to a higher wavenumber (~1470 cm⁻¹). The S-F stretching vibration around 810 cm⁻¹ is also a key diagnostic peak for sulfonyl fluorides.
-
The Impact of Hydrogen Bonding: Sulfonic acids are readily distinguished by the presence of a very broad and strong O-H stretching band in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching bands. This is due to strong intermolecular hydrogen bonding.
-
The Ester Linkage: Sulfonate esters lack the characteristic broad O-H band of sulfonic acids. Their S=O stretching frequencies are similar to those of sulfonyl chlorides but can be distinguished by the absence of the S-Cl peak and the presence of S-O-C stretching bands.
Experimental Protocol for FTIR Analysis of a Sulfonyl Chloride
This protocol outlines the standard procedure for acquiring a high-quality FTIR spectrum of a sulfonyl chloride-containing compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for both liquid and solid samples.
Instrumentation and Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample containing the sulfonyl chloride
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Step-by-Step Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with an appropriate solvent.
-
Acquire a background spectrum with nothing on the crystal. This will subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.
-
For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient for good signal-to-noise.
-
-
Data Analysis:
-
Process the acquired spectrum (e.g., baseline correction, if necessary).
-
Identify the key absorption peaks and compare their positions and intensities with the reference data for sulfonyl chlorides and potential alternatives.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for FTIR analysis and the logical process for identifying a sulfonyl chloride based on its spectral features.
Caption: Experimental workflow for FTIR analysis of a sulfonyl chloride.
Caption: Logical process for identifying a sulfonyl chloride from an FTIR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of the sulfonyl chloride functional group. By carefully analyzing the characteristic asymmetric and symmetric S=O stretching bands, in conjunction with the S-Cl stretching frequency, researchers can confidently confirm the presence of this important moiety. Furthermore, a comparative approach, considering the distinct spectral features of potential alternatives like sulfonyl fluorides, sulfonic acids, and sulfonate esters, allows for unambiguous characterization and is crucial for ensuring the integrity of synthetic processes in drug discovery and development. This guide provides the foundational knowledge and practical steps to effectively utilize FTIR for this purpose, empowering scientists with the data needed to make informed decisions in their research.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. ResearchGate. [Link]
-
ResearchGate. (n.d.). FT-IR chart of sulphanilic acid (SA). ResearchGate. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the methyl ester sulfonate showing both sulfonate groups (R-SO3⁻) and ester (C=O) groups, as well as sulfonic (S-O) and fatty acid chain (C-H). ResearchGate. [Link]
-
Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
